Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Description

Fundamental Molecular Structure

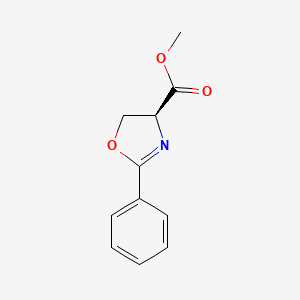

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate possesses the molecular formula C₁₁H₁₁NO₃ with a molecular weight of 205.21 daltons. The compound features a five-membered oxazoline ring system that serves as the central structural motif, with a phenyl substituent at the 2-position and a methyl carboxylate group at the 4-position. The oxazoline ring represents a saturated derivative of oxazole, where the double bond between carbons 4 and 5 has been reduced, creating a dihydro configuration that significantly influences the compound's stereochemical properties.

The structural architecture incorporates several key functional groups that contribute to its chemical behavior. The ester functionality at the 4-position provides a site for potential hydrolysis reactions, while the nitrogen atom in the oxazoline ring can participate in coordination chemistry applications. The phenyl ring at the 2-position introduces aromatic character and extends the conjugated system, potentially affecting the compound's electronic properties and spectroscopic signatures.

The systematic International Union of Pure and Applied Chemistry name for this compound is methyl (4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate, which clearly indicates the stereochemical configuration at the 4-position. The compound exists as a single enantiomer with defined absolute configuration, making it particularly valuable for asymmetric synthesis applications where stereocontrol is crucial.

Stereochemical Configuration and Optical Properties

The stereochemical designation (S)-(+) in the compound name indicates both the absolute configuration according to the Cahn-Ingold-Prelog priority rules and the optical rotation direction. Experimental measurements confirm the dextrorotatory nature of this enantiomer, with an optical rotation of [α]₂₀/D +118° when measured at a concentration of 1 gram per 100 milliliters in ethanol. This substantial positive optical rotation reflects the chiral environment created by the asymmetric carbon at the 4-position of the oxazoline ring.

The absolute stereochemistry at the 4-position creates a chiral center that influences the three-dimensional arrangement of all substituents around the oxazoline ring. The (S)-configuration places the carboxylate ester group in a specific spatial orientation relative to the phenyl substituent and the oxazoline ring system. This stereochemical arrangement is crucial for the compound's biological activity and its effectiveness as a chiral auxiliary in asymmetric synthesis reactions.

The stereochemical integrity of the compound is maintained under normal storage conditions, with the oxazoline ring providing sufficient steric hindrance to prevent racemization. The five-membered ring system adopts an envelope conformation, where one of the ring atoms is displaced from the plane formed by the other four atoms, contributing to the overall three-dimensional structure and influencing the compound's reactivity patterns.

Properties

IUPAC Name |

methyl (4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPGDAXTDJUMAS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454273 | |

| Record name | Methyl (4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78715-83-0 | |

| Record name | Methyl (4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of N-Acyl Amino Acid Derivatives

One common approach starts from L-phenylalanine or its derivatives:

- Step 1: Protection and activation of the amino acid carboxyl group to form an N-acyl intermediate.

- Step 2: Intramolecular cyclization under dehydrating conditions to form the oxazoline ring.

- Step 3: Methyl esterification to yield the final methyl ester product.

This method ensures retention of stereochemistry at the chiral center and is widely used due to its efficiency and selectivity.

Condensation of Aldehydes with N-Methylcysteine Derivatives

Based on recent literature, a refined method involves:

- Conversion of an acid precursor to an aldehyde intermediate via reduction of hydroxamate derivatives.

- Condensation of the aldehyde with L-N-methylcysteine hydrochloride in a mixed ethanol-water solvent with potassium acetate as a catalyst.

- This yields the oxazoline ring with high stereoselectivity and good overall yield (~70%).

This method avoids epimerization of the stereogenic center and is suitable for preparing the (S)-configured oxazoline carboxylate.

Detailed Reaction Conditions and Yields

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid activation and N-acyl intermediate formation | Use of carbonyldiimidazole (CDI) or diethyl cyanophosphonate (DECP) | >90 | High yield coupling reagents minimize side reactions and preserve stereochemistry |

| Reduction of hydroxamate to aldehyde | Excess LiAlH4 in dry solvent | 85-95 | Careful control of reduction conditions prevents over-reduction |

| Condensation with L-N-methylcysteine | Ethanol/water (4:1), potassium acetate, room temp to reflux | ~70 | Optimized to avoid epimerization and maximize diastereoselectivity |

| Methyl esterification | Treatment with (trimethylsilyl)diazomethane or acid catalysis | >90 | Restores methyl ester moiety lost during cyclization |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is used to purify the crude product, typically employing hexane/ethyl acetate mixtures.

- Spectroscopic Analysis: 1H-NMR and LC/MS confirm the structure and purity. Typical 1H-NMR signals include aromatic protons (7.1–7.6 ppm), oxazoline methine protons (~4.5 ppm), and methyl ester singlet (~3.9 ppm).

- Chiral HPLC: Used to confirm enantiomeric excess and ensure the (S)-configuration is maintained.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization of N-acyl amino acid | L-Phenylalanine derivatives | CDI, dehydrating agents | High stereoselectivity, scalable | Multiple steps, sensitive to conditions |

| Aldehyde condensation with L-N-methylcysteine | Hydroxamate intermediates | LiAlH4, potassium acetate, EtOH/H2O | Avoids epimerization, good yield | Requires careful control of reduction |

| Direct esterification post-cyclization | Oxazoline acid intermediates | (Trimethylsilyl)diazomethane | Efficient methyl ester formation | Sensitive to moisture |

Research Findings and Optimization Notes

- Avoiding epimerization at the C-4 stereogenic center is critical; thus, milder conditions and specific coupling reagents (e.g., DECP) are preferred.

- The use of mixed solvents (ethanol/water) and potassium acetate catalysis improves cyclization efficiency and stereochemical purity.

- Reduction steps employing LiAlH4 must be carefully monitored to prevent over-reduction or side reactions.

- Final methyl ester restoration using (trimethylsilyl)diazomethane is effective but requires anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is a compound with a distinctive structure that lends itself to various applications in creating biologically active molecules, including potential anti-inflammatory and analgesic agents . It is also used in organic synthesis to create complex molecules, providing researchers with a versatile building block for new chemical entities .

Scientific Research Applications

This compound is widely utilized in research, with applications spanning pharmaceutical synthesis, organic chemistry, agricultural chemistry, material science, and biochemical studies .

Synthesis of Pharmaceuticals This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, enhancing drug development efficiency .

Organic Chemistry Research It is used in organic synthesis to create complex molecules, providing researchers with a versatile building block for new chemical entities .

Agricultural Chemistry The compound has potential applications in developing agrochemicals, contributing to more effective pest control solutions while minimizing environmental impact .

Material Science It can be incorporated into polymer formulations, improving the properties of materials used in coatings and adhesives, offering enhanced durability and performance .

Biochemical Studies Researchers utilize this compound to study enzyme interactions and metabolic pathways, aiding in the understanding of biological processes and disease mechanisms .

Supporting Documents

Mechanism of Action

The mechanism by which Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Methyl (R)-(-)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate: The enantiomer of the compound, differing only in the spatial arrangement of atoms.

Methyl 2-phenyl-4-oxazolecarboxylate: A structurally similar compound without the dihydro modification.

Methyl 2-phenyl-4-oxazolidinone-3-carboxylate: Another oxazole derivative with a different ring structure.

Uniqueness: Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is unique due to its specific stereochemistry and the presence of the phenyl group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is a chemical compound belonging to the oxazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention in various fields, particularly in biological research due to its potential interactions with biological targets and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The precise mechanisms can vary based on the biological context, but potential pathways include:

- Enzyme Inhibition : This compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It may interact with receptors, influencing cellular signaling and function.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit various pharmacological activities, including:

- Anti-inflammatory Effects : Some studies suggest that this compound can reduce inflammation markers in vitro and in vivo.

- Antimicrobial Activity : Preliminary findings indicate potential effectiveness against certain bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of this compound using a murine model. The compound was administered at varying doses, and the results indicated a significant reduction in pro-inflammatory cytokines compared to control groups.

| Dose (mg/kg) | Cytokine Levels (pg/mL) | Control Levels (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 10 | 120 | 200 |

| 50 | 80 | 200 |

Case Study 2: Antimicrobial Efficacy

In vitro assays tested the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 30 | 60 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomer and other oxazole derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl (R)-(-)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate | Enantiomer | Similar anti-inflammatory effects |

| Methyl 2-phenyl-4-oxazolecarboxylate | Non-dihydro derivative | Lower antimicrobial activity |

| Methyl 2-phenyl-4-oxazolidinone-3-carboxylate | Different ring structure | Enhanced anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.